molecular formula C17H13FN4O3 B10893436 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B10893436
M. Wt: 340.31 g/mol
InChI Key: BLCJBUHHFDCDOT-UHFFFAOYSA-N
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Description

N~1~-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H13FN4O3

Molecular Weight

340.31 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H13FN4O3/c18-14-3-1-2-12(10-14)11-21-9-8-16(20-21)19-17(23)13-4-6-15(7-5-13)22(24)25/h1-10H,11H2,(H,19,20,23)

InChI Key

BLCJBUHHFDCDOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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